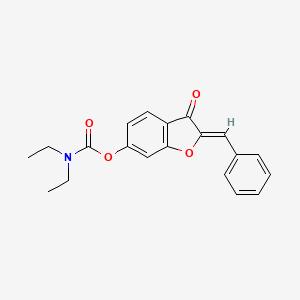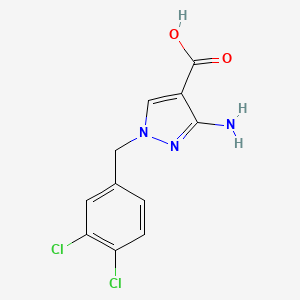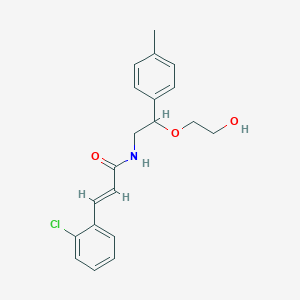![molecular formula C16H22N4O2S B2984687 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide CAS No. 896325-49-8](/img/structure/B2984687.png)
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with diverse applications in scientific research1. It is not intended for human or veterinary use, but for research use only2. The molecular formula is C16H22N4O2S and the molecular weight is 334.442.
Synthesis Analysis
While there are no specific papers detailing the synthesis of this exact compound, similar compounds have been synthesized through various methods. For example, a series of disubstituted 1,3,5-triazine was prepared by replacement of the second chloride ion of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid with aniline, benzylamine, diethylamine, morpholine, or piperidine3.Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C16H22N4O2S2. Unfortunately, there are no specific papers detailing the molecular structure analysis of this exact compound.
Chemical Reactions Analysis
There are no specific papers detailing the chemical reactions of this exact compound. However, similar compounds have been used in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 334.44 and a molecular formula of C16H22N4O2S2. Other specific physical and chemical properties are not mentioned in the papers retrieved.Scientific Research Applications
Synthesis and Structural Studies
Research on compounds with similar structures includes the synthesis and structural analysis of various acetamide derivatives and triazine-based compounds. For instance, studies on the crystal structures of related compounds show the folded conformation about the methylene C atom and the inclination of the pyrimidine ring to the benzene ring, indicating the potential for complex molecular interactions and applications in material science and molecular engineering (S. Subasri et al., 2016; S. Subasri et al., 2017).
Antimicrobial Applications
Several studies have synthesized novel derivatives incorporating triazole and acetamide groups, assessing their antimicrobial activity against various bacterial and fungal strains. For example, a study on new thiazolidin-4-one derivatives as potential antimicrobial agents demonstrates the significance of structural modification in enhancing bioactivity (Bhushan A. Baviskar et al., 2013).
Insecticidal and Virucidal Research
Compounds with similar core structures have been examined for their insecticidal and virucidal potential. For instance, the synthesis and assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworm reveal the agricultural applications of these compounds (A. Fadda et al., 2017).
Safety And Hazards
This compound is not intended for human or veterinary use, but for research use only2. No specific safety and hazard information is provided in the papers retrieved.
Future Directions
Given the diverse applications of this compound in scientific research1, future directions could include further exploration of its potential uses in various fields, such as drug discovery and material science.
Please note that this analysis is based on the information available and retrieved from the web search. For more detailed and specific information, further research and consultation with experts in the field may be required.
properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-10(2)20(11(3)4)14(21)9-23-15-17-13-7-6-12(5)8-19(13)16(22)18-15/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEJYKKNOKDHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)N(C(C)C)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)
![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)

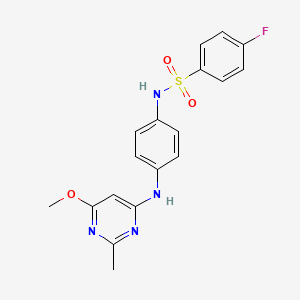
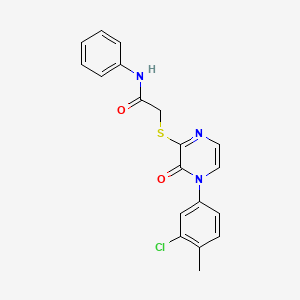
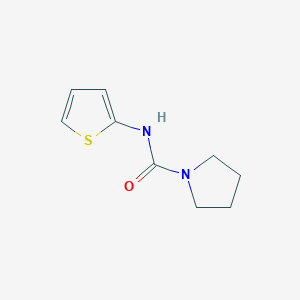
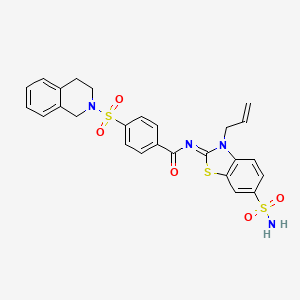
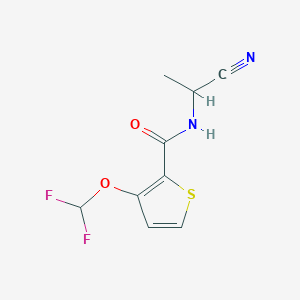
![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)
